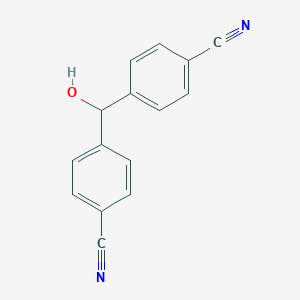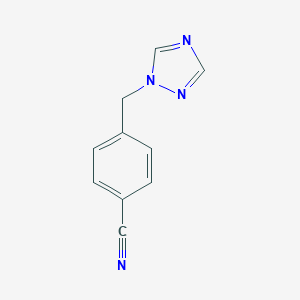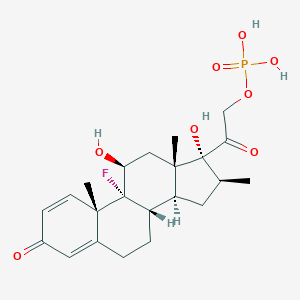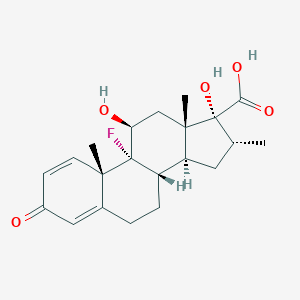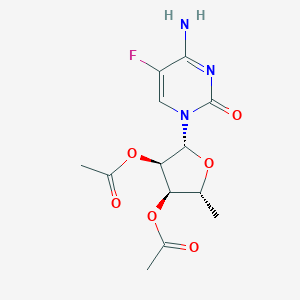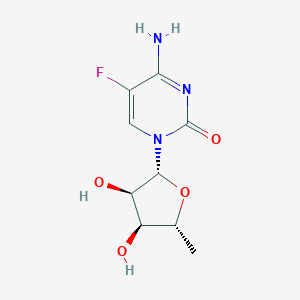
Docetaxel
Übersicht
Beschreibung
Docetaxel is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division . This compound was patented in 1986 and approved for medical use in 1995 . It is available as a generic medication and is on the World Health Organization’s List of Essential Medicines .
Wissenschaftliche Forschungsanwendungen
Docetaxel has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for the treatment of various cancers . In chemistry, this compound is studied for its unique chemical properties and reactions . In biology, it is used to study the mechanisms of cell division and apoptosis . In industry, this compound-loaded nanoplatforms are being developed for targeted drug delivery and controlled release, enhancing the efficacy and reducing the side effects of chemotherapy .
Wirkmechanismus
Docetaxel exerts its effects by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules disrupts the normal function of the cytoskeleton, leading to the inhibition of cell division and the induction of apoptosis . This compound also leads to the phosphorylation of the oncoprotein bcl-2, which further promotes apoptosis in cancer cells .
Safety and Hazards
Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Zukünftige Richtungen
The landscape of advanced prostate cancer treatment has evolved tremendously in past decades. The treatment paradigm has shifted from androgen deprivation therapy (ADT) alone to doublet combinations comprising ADT with docetaxel or an androgen receptor inhibitor, and now triplet therapy involving all 3 classes of agents . The development of novel formulations of this compound for different chemotherapeutic needs appears promising with some formulations currently in clinical trials .
Biochemische Analyse
Biochemical Properties
Docetaxel reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization . This compound binds to microtubules but does not interact with dimeric tubulin .
Cellular Effects
This compound has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing this compound treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects . It disrupts the normal function of microtubules and thereby stops cell division .
Molecular Mechanism
This compound works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of this compound are also severalfold greater than paclitaxel in vitro and in tumor xenografts .
Temporal Effects in Laboratory Settings
Traditionally limited by poor solubility and significant side effects, this compound’s therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 1 mg/kg on alternate days, as determined by a preliminary experiment . Significant arthritis index and knee joint circumference decrease were observed in the this compound group .
Metabolic Pathways
This compound is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, this compound is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .
Transport and Distribution
The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably this compound . Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion .
Subcellular Localization
The effects of this compound treatment on the expression and subcellular localization of ABC superfamily proteins have been studied . This compound treatment changes the expression level or subcellular localization of ABCB1, ABCC1, and ABCG2 .
Vorbereitungsmethoden
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . The preparation of this compound involves several synthetic routes and reaction conditions. One common method is the semisynthesis from 10-deacetylbaccatin III, a naturally occurring compound extracted from the needles of the European yew tree (Taxus baccata) . The synthesis involves multiple steps, including protection and deprotection of functional groups, esterification, and selective oxidation . Industrial production methods often involve the use of hydrophilic polymers and surfactants to enhance the solubility and bioavailability of this compound .
Analyse Chemischer Reaktionen
Docetaxel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium lauryl sulfate, Eudragit L100, and other hydrophilic polymers . The major products formed from these reactions are typically more soluble and bioavailable forms of this compound . For example, the formation of inclusion complexes with alkylenediamine-modified β-cyclodextrins significantly enhances the solubility and biological activity of this compound .
Vergleich Mit ähnlichen Verbindungen
Docetaxel is similar to paclitaxel, another taxane family member used in chemotherapy . Both compounds work by stabilizing microtubules and inhibiting cell division . this compound is more potent than paclitaxel as an inhibitor of microtubule depolymerization . Other similar compounds include cabazitaxel and larotaxel, which also belong to the taxane family and have similar mechanisms of action . This compound is unique in its higher affinity for microtubules and its ability to overcome some forms of drug resistance seen with paclitaxel .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925105 | |
| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125354-16-7 | |
| Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




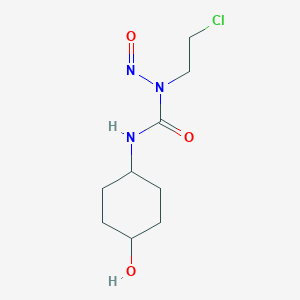
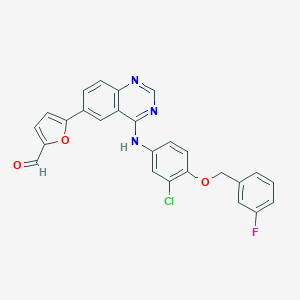
![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)
